5-[2-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carbonyl]-2,1,3-benzothiadiazole
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Overview
Description
5-[2-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carbonyl]-2,1,3-benzothiadiazole is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carbonyl]-2,1,3-benzothiadiazole typically involves multiple steps. One common method involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. This process can be carried out by heating the reactants with sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions . The nature of the acyl group can influence the formation of different pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This might include the use of continuous flow reactors and advanced separation techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[2-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carbonyl]-2,1,3-benzothiadiazole can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions might involve reagents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at different positions of the heterocyclic rings, often using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride for reduction reactions.
Solvents: Butanol (BuOH) for reflux conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-[2-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carbonyl]-2,1,3-benzothiadiazole has a wide range of scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[2-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carbonyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as inhibitors of PI3K, which plays a crucial role in cell growth and survival pathways . The inhibition of PI3K can lead to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and have been studied for their biological activities.
Pyrido[2,3-d]pyrimidin-7-ones:
Uniqueness
What sets 5-[2-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carbonyl]-2,1,3-benzothiadiazole apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S/c25-17(12-3-4-14-15(10-12)22-27-21-14)24-5-1-2-13-11-19-18(20-16(13)24)23-6-8-26-9-7-23/h3-4,10-11H,1-2,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZRJNAJTRFGCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)C3=CC4=NSN=C4C=C3)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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